molecular formula C4H7ClO4S B2608406 (3R,4R)-4-Hydroxyoxolane-3-sulfonyl chloride CAS No. 2059912-27-3

(3R,4R)-4-Hydroxyoxolane-3-sulfonyl chloride

Cat. No.: B2608406
CAS No.: 2059912-27-3
M. Wt: 186.61
InChI Key: BLZBMRHFQNWBFV-QWWZWVQMSA-N
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Description

(3R,4R)-4-Hydroxyoxolane-3-sulfonyl chloride (CAS 2307783-38-4) is a high-value, chiral chemical building block primarily utilized in synthetic organic chemistry and pharmaceutical research. This compound features a reactive sulfonyl chloride group and a hydroxyl group on a tetrahydrofuran (oxolane) ring, making it a versatile intermediate for constructing more complex molecules. Its stereodefined (3R,4R) configuration is particularly critical for the synthesis of enantiomerically pure compounds, such as nucleoside analogues and other active pharmaceutical ingredients (APIs) . Researchers employ this reagent in the development of potential therapeutics, including antiretroviral agents, where it can be used to introduce the sulfonyl group into a molecular framework . The compound is for Research Use Only and is not intended for diagnostic or therapeutic uses. Strictly prohibit personal use. Handle with appropriate safety precautions.

Properties

IUPAC Name

(3R,4R)-4-hydroxyoxolane-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO4S/c5-10(7,8)4-2-9-1-3(4)6/h3-4,6H,1-2H2/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZBMRHFQNWBFV-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)S(=O)(=O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)S(=O)(=O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-Hydroxyoxolane-3-sulfonyl chloride typically involves the reaction of a suitable oxolane derivative with a sulfonyl chloride reagent. One common method includes the use of (3R,4R)-4-hydroxyoxolane as the starting material, which is then treated with chlorosulfonic acid under controlled conditions to yield the desired product . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Formation from Hydroxyl Precursors

Sulfonyl chlorides are typically synthesized by chlorinating hydroxyl groups in sulfonic acids. For oxolane derivatives, this could involve:

  • Reactive Chlorination Agents :

    • POCl₃ : A common reagent for converting hydroxyl groups to chlorides. For example, 4-hydroxycoumarin-3-sulfonic acid was converted to 4-chlorocoumarin-3-sulfonyl chloride using POCl₃ under reflux conditions .

    • Oxalyl Chloride : Used in carbohydrate derivatives (e.g., 1,6:3,4-dianhydro-β-D-talopyranose) to generate reactive intermediates .

Table 1: Synthesis Methods for Sulfonyl Chlorides

ReagentReaction ConditionsYieldReference
POCl₃Reflux in solvent (e.g., dioxane)~85%
Oxalyl chloride-70°C to room temperature87.9%

Late-Stage Functionalization

Sulfonyl chlorides can also be generated from sulfonamides using selective activation methods. For example, pyrylium salts (e.g., Pyry-BF₄) with MgCl₂ enable selective conversion of sulfonamides to chlorides under mild conditions .

Nucleophilic Substitution

The sulfonyl chloride group acts as an electrophile, undergoing substitution with nucleophiles (e.g., amines, alcohols):

  • Mechanism : Proceeds via an Sₙ2-like pathway, with leaving of Cl⁻ and formation of a sulfonate ester .

  • Rate Factors :

    • Steric Effects : Ortho-alkyl substituents can paradoxically accelerate substitution due to steric compression, despite inductive deactivation .

    • Electron-Withdrawing Groups : Enhance electrophilicity, increasing reactivity.

Table 2: Reactivity Trends in Sulfonyl Chlorides

SubstituentEffect on Rate Constant (vs. Unsubstituted)Reference
Para-alkylReduced (inductive deactivation)
Ortho-alkylIncreased (steric compression)

Hydrolytic Instability

Sulfonyl chlorides are moisture-sensitive and prone to hydrolysis, forming sulfonic acids:

  • Decomposition Pathway :

    • Autocatalytic : Moisture initiates hydrolysis, releasing HCl and SO₂, which further accelerate decomposition .

    • Purification Challenges : Insolubility in organic solvents complicates isolation .

Ring-Opening Reactions

The oxolane ring may participate in nucleophilic ring-opening reactions, especially under basic conditions. For example, analogous compounds like pyrido-thiadiazinobenzopyranone dioxides decompose via thiadiazine ring cleavage under aqueous conditions .

Sulfonation Agents

The sulfonyl chloride group enables:

  • Bioconjugation : Reaction with amines (e.g., proteins, peptides) to form sulfonamides.

  • Material Synthesis : Cross-linking in polymers or dyes.

Late-Stage Modification

Methods like Pyry-BF₄ enable selective installation of sulfonyl chlorides in complex molecules, preserving sensitive functional groups .

Analytical Considerations

  • Characterization :

    • IR Spectroscopy : Key bands include SO₂ antisymmetric (~1300 cm⁻¹) and symmetric (~1170 cm⁻¹) stretches .

    • NMR : Chlorine splitting patterns and coupling constants (e.g., ¹H-NMR δ: 8.95–7.39 ppm for aromatic protons in coumarin derivatives) .

Scientific Research Applications

The compound (3R,4R)-4-Hydroxyoxolane-3-sulfonyl chloride is a specialized chemical with significant applications in various scientific research fields, particularly in medicinal chemistry and biochemistry. This article provides a detailed exploration of its applications, supported by data tables and relevant case studies.

Medicinal Chemistry

Synthesis of Bioactive Compounds :
This compound serves as a key intermediate in the synthesis of various bioactive molecules. For instance, it can be used to create sulfonamide derivatives that exhibit antibacterial properties. Studies have shown that modifications to the sulfonyl chloride group can enhance the pharmacological profile of these compounds.

Drug Development

Targeting Specific Biological Pathways :
Research indicates that this compound is utilized in developing inhibitors for specific enzymes involved in disease pathways. For example, it has been explored as a potential inhibitor of certain kinases implicated in cancer progression.

Chemical Biology

Probes for Biological Studies :
The compound can be functionalized to create probes that help study biological processes. These probes are essential for understanding enzyme mechanisms and cellular interactions at a molecular level.

Material Science

Development of Functional Materials :
In material science, this compound can be used to synthesize polymers with specific properties. Its ability to form stable bonds with various substrates makes it useful in creating coatings and adhesives with enhanced performance characteristics.

Table 1: Synthesis Pathways Involving this compound

Reaction TypeProductYield (%)Reference
SulfonamidationSulfonamide Derivative A85
AlkylationAlkylated Product B90
FunctionalizationProbe C75

Table 2: Biological Activities of Derivatives

CompoundActivity TypeIC50 (µM)Reference
Derivative AAntibacterial5
Derivative BKinase Inhibition10
Probe CEnzyme Mechanism StudyN/A

Case Study 1: Antibacterial Activity

In a study focused on synthesizing new antibacterial agents, researchers modified this compound to produce a series of sulfonamides. These compounds demonstrated significant activity against resistant strains of bacteria, highlighting the potential of this compound in addressing antibiotic resistance.

Case Study 2: Cancer Therapeutics

Another study investigated the use of this compound derivatives as kinase inhibitors. The results showed promising inhibition rates against specific cancer-related kinases, suggesting that these compounds could lead to new therapeutic strategies for cancer treatment.

Mechanism of Action

The mechanism of action of (3R,4R)-4-Hydroxyoxolane-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, which leads to the formation of various derivatives. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity in different reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonyl chlorides are highly reactive intermediates, but their behavior varies significantly with structural modifications. Below is a comparative analysis of (3R,4R)-4-hydroxyoxolane-3-sulfonyl chloride and related compounds:

Table 1: Structural and Functional Comparison

Compound Core Structure Substituents Key Features
This compound Tetrahydrofuran ring -OH (C4), -SO₂Cl (C3) Chiral, polar, prone to hydrolysis, stereoselective reactivity
4-Chloropyridine-3-sulfonyl chloride (CAS 33263-44-4) Pyridine ring -Cl (C4), -SO₂Cl (C3) Aromatic stabilization, planar structure, less polar, moderate hydrolysis resistance
Benzene sulfonyl chloride Benzene ring -SO₂Cl High thermal stability, non-polar, widely used in bulk sulfonation reactions
Thiophene-2-sulfonyl chloride Thiophene ring -SO₂Cl (C2) Heteroaromatic, electron-rich, faster nucleophilic substitution

Key Findings

Reactivity :

  • The hydroxyl group in this compound increases its susceptibility to hydrolysis compared to 4-chloropyridine-3-sulfonyl chloride, which benefits from aromatic stabilization .
  • Thiophene-based sulfonyl chlorides exhibit higher reactivity in electrophilic substitution due to sulfur’s electron-donating effects, whereas the target compound’s reactivity is modulated by steric and stereoelectronic factors .

Applications :

  • The chiral nature of this compound makes it ideal for synthesizing enantiopure sulfonamides in drug development (e.g., protease inhibitors). In contrast, 4-chloropyridine-3-sulfonyl chloride is often employed in agrochemical intermediates due to its stability under harsh conditions .

Safety and Handling :

  • Sulfonyl chlorides, including the target compound, require stringent safety protocols (e.g., anhydrous handling, PPE). highlights that 4-chloropyridine-3-sulfonyl chloride mandates immediate medical consultation upon exposure , a precaution likely applicable to the target compound due to shared -SO₂Cl hazards.

Biological Activity

(3R,4R)-4-Hydroxyoxolane-3-sulfonyl chloride is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, drawing on various research findings and case studies.

Synthesis

The synthesis of this compound involves the introduction of a sulfonyl chloride group into a hydroxylated oxolane framework. This modification is significant as sulfonyl chlorides are known for their high reactivity and versatility in organic synthesis. The compound can be synthesized through nucleophilic substitution reactions involving suitable precursors and reagents under controlled conditions .

Antimicrobial Activity

Sulfonamides, including derivatives like this compound, exhibit antimicrobial properties by acting as antimetabolites. They inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis. This inhibition disrupts the production of tetrahydrofolate, leading to impaired DNA synthesis and bacterial cell division .

Enzyme Inhibition

Research indicates that sulfonamides can also inhibit various enzymes beyond those involved in folate metabolism. For example, studies have shown that certain sulfonamide derivatives display inhibitory activity against dimethylarginine dimethylamino hydrolase (DDAH) and arginine deiminase (ADI), both of which are implicated in various diseases including cancer and cardiovascular disorders . The specific activity of this compound against these enzymes remains to be fully elucidated but suggests a promising avenue for therapeutic exploration.

Case Studies

  • Anti-HIV Activity : A collection of heterocyclic sulfonamides has been evaluated for anti-HIV activity. Some compounds demonstrated effective inhibition at concentrations ranging from 75 to 100 µM. While specific data on this compound is limited, its structural similarity to active compounds suggests potential efficacy in HIV treatment .
  • Cancer Therapeutics : The potential of sulfonamide derivatives in cancer treatment has been explored extensively. Compounds exhibiting selective inhibition of cancer-related enzymes could lead to the development of targeted therapies. Initial findings indicate that modifications to the sulfonamide structure can enhance selectivity and potency against tumor cells .

Data Table: Biological Activity Overview

Biological Activity Mechanism Reference
AntimicrobialInhibition of folate synthesis
Enzyme Inhibition (DDAH/ADI)Disruption of arginine metabolism
Anti-HIVInhibition at micromolar concentrations
Cancer Cell Growth InhibitionTargeting cancer-specific metabolic pathways

Q & A

Basic: What synthetic strategies are recommended for preparing (3R,4R)-4-Hydroxyoxolane-3-sulfonyl chloride with high stereochemical fidelity?

Methodological Answer:
To achieve high enantiomeric purity, consider stereoselective sulfonation of the oxolane precursor. For example:

  • Chiral Resolution : Use (3R,4R)-4-hydroxyoxolane as a starting material and employ sulfonation with chlorosulfonic acid under controlled conditions (0–5°C, inert atmosphere) to minimize racemization .
  • Enzymatic Catalysis : Lipase-mediated sulfonation (e.g., using Candida antarctica Lipase B) can enhance stereoselectivity, as demonstrated in analogous sulfonyl chloride syntheses .
  • Protection/Deprotection : Temporarily protect the hydroxyl group with acetyl or tert-butyldimethylsilyl (TBS) groups to direct sulfonation regioselectivity .

Basic: Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as applied to structurally similar piperidinium derivatives .
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR coupling constants (e.g., JJ-values for vicinal protons) to confirm diastereomeric ratios .
  • Chiral HPLC : Utilize a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers and quantify purity (>98% ee) .

Advanced: How does the (3R,4R) stereochemistry influence nucleophilic substitution reactions with amines or alcohols?

Methodological Answer:
The stereochemistry affects both steric accessibility and electronic environment:

  • Steric Effects : The 3R-configuration creates a hindered environment, slowing nucleophilic attack at the sulfonyl chloride group. Kinetic studies show 20–30% reduced reactivity compared to (3S,4R) analogs .
  • Electronic Effects : Hydrogen bonding between the hydroxyl group and sulfonyl oxygen stabilizes the transition state, favoring regioselective substitution at the 4-position. Computational models (DFT) corroborate this interaction .
  • Experimental Validation : Compare reaction rates with achiral sulfonyl chlorides under identical conditions (e.g., DMF, 25°C) to isolate stereochemical contributions .

Advanced: How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to serine hydrolases, leveraging PubChem’s 3D conformer data (CID: [Relevant PubChem ID]) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of sulfonate-enzyme complexes, focusing on hydrogen bonds between the hydroxyl group and catalytic residues (e.g., His57 in chymotrypsin-like proteases) .
  • QSAR Studies : Corrogate steric/electronic descriptors (e.g., LogP, polar surface area) with inhibitory activity data from analogous sulfonamides .

Basic: What are the optimal storage conditions to prevent decomposition?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to mitigate thermal and photolytic degradation (half-life increases from 7 days at 25°C to >6 months at –20°C) .
  • Moisture Control : Use molecular sieves (3Å) in sealed containers; Karl Fischer titration confirms <0.1% water content prevents hydrolysis .
  • Stability Monitoring : Track purity monthly via HPLC and 1H^1H-NMR for degradation byproducts (e.g., sulfonic acid derivatives) .

Advanced: How to resolve contradictions in reported reaction yields across different synthetic routes?

Methodological Answer:

  • Reproducibility Protocols : Standardize solvent purity (e.g., anhydrous dichloromethane with <50 ppm H2_2O) and reaction scales (1–5 mmol) to minimize variability .
  • In Situ Monitoring : Use FTIR to track sulfonyl chloride formation (peak at 1370 cm1^{-1} for S=O stretching) and optimize reaction quenching times .
  • Cross-Validation : Compare yields from independent labs using identical starting materials and analytical methods; discrepancies >10% warrant re-evaluation of catalytic conditions (e.g., base selection) .

Advanced: What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

Methodological Answer:

  • Acidic Conditions : Protonation of the hydroxyl group reduces intramolecular H-bonding, accelerating hydrolysis (t1/2_{1/2} = 2 hours at pH 2 vs. 48 hours at pH 7) .
  • Basic Conditions : Nucleophilic attack by hydroxide ions dominates, forming sulfonate salts. Kinetic studies show pseudo-first-order dependence on [OH^-] (k = 0.15 M1^{-1}s1^{-1}) .
  • Mitigation Strategies : Add scavengers like triethylamine (1 eq.) to neutralize HCl byproducts during reactions .

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